molecular formula C35H43ClN2 B14784317 1,3-Bis(2,7-diisopropylnaphthalen-1-yl)-4,5-dihydro-1H-imidazol-3-ium chloride

1,3-Bis(2,7-diisopropylnaphthalen-1-yl)-4,5-dihydro-1H-imidazol-3-ium chloride

Cat. No.: B14784317
M. Wt: 527.2 g/mol
InChI Key: AGSXDSPRUGYSHA-UHFFFAOYSA-M
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Description

1,3-Bis(2,7-diisopropylnaphthalen-1-yl)-4,5-dihydro-1H-imidazol-3-ium chloride is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a dihydroimidazolium core substituted with two 2,7-diisopropylnaphthalen-1-yl groups, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2,7-diisopropylnaphthalen-1-yl)-4,5-dihydro-1H-imidazol-3-ium chloride typically involves the following steps:

    Formation of the Imidazolium Core: The imidazolium core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with Naphthalenyl Groups:

    Formation of the Chloride Salt: The final step involves the conversion of the intermediate compound into the chloride salt, typically through the reaction with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,7-diisopropylnaphthalen-1-yl)-4,5-dihydro-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding imidazolium derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydroimidazolium derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metal catalysts.

Major Products

The major products formed from these reactions include various substituted imidazolium salts, which can be further utilized in different applications.

Scientific Research Applications

1,3-Bis(2,7-diisopropylnaphthalen-1-yl)-4,5-dihydro-1H-imidazol-3-ium chloride has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 1,3-Bis(2,7-diisopropylnaphthalen-1-yl)-4,5-dihydro-1H-imidazol-3-ium chloride involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(2,7-diisopropylnaphthalen-1-yl)-imidazolium chloride: Similar structure but lacks the dihydro component.

    1,3-Bis(2,7-diisopropylnaphthalen-1-yl)-4,5-dihydro-1H-imidazol-3-ium bromide: Similar structure but with a bromide counterion instead of chloride.

Uniqueness

1,3-Bis(2,7-diisopropylnaphthalen-1-yl)-4,5-dihydro-1H-imidazol-3-ium chloride is unique due to its specific substitution pattern and the presence of the dihydroimidazolium core. This gives it distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C35H43ClN2

Molecular Weight

527.2 g/mol

IUPAC Name

1,3-bis[2,7-di(propan-2-yl)naphthalen-1-yl]-4,5-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C35H43N2.ClH/c1-22(2)28-11-9-26-13-15-30(24(5)6)34(32(26)19-28)36-17-18-37(21-36)35-31(25(7)8)16-14-27-10-12-29(23(3)4)20-33(27)35;/h9-16,19-25H,17-18H2,1-8H3;1H/q+1;/p-1

InChI Key

AGSXDSPRUGYSHA-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C=CC(=C2N3CC[N+](=C3)C4=C(C=CC5=C4C=C(C=C5)C(C)C)C(C)C)C(C)C.[Cl-]

Origin of Product

United States

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